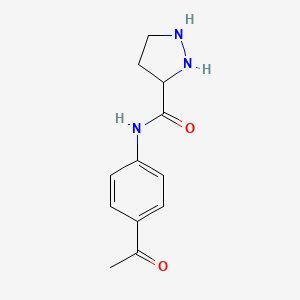
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is an organic compound belonging to the class of thiopyrans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a diene with a sulfur-containing reagent under acidic or basic conditions to form the thiopyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiopyran ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying sulfur-containing heterocycles and their biological activities.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Thiopyran: The parent compound without the 3,3-dimethyl and 1,1-dioxide modifications.
Thiopyran-4-one: A related compound with a ketone group at the 4-position.
Sulfolane: A fully saturated analog with similar sulfur-containing structure.
Uniqueness
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is unique due to its specific structural features, such as the 3,3-dimethyl groups and the sulfone moiety
特性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
3,3-dimethyl-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h3-5H2,1-2H3 |
InChIキー |
DNHACHPXQJNCLO-UHFFFAOYSA-N |
正規SMILES |
CC1(CS(=O)(=O)CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


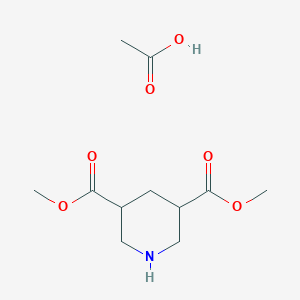
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
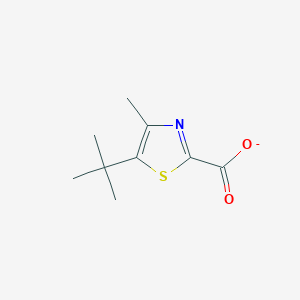
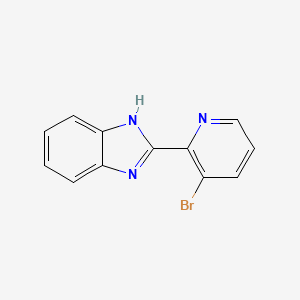
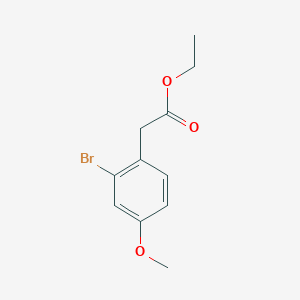
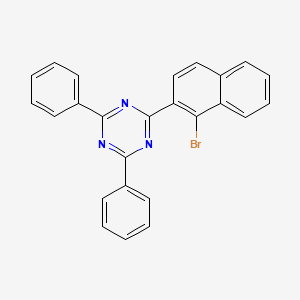
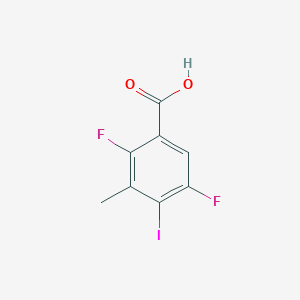
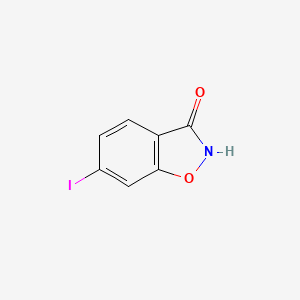
![3-[(4-Nitrophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12331162.png)
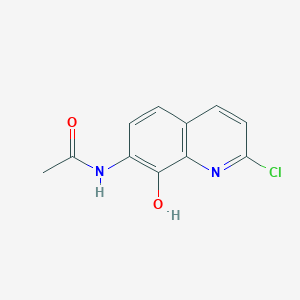

![5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12331176.png)
![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)
